m-PEG8-acid

Übersicht

Beschreibung

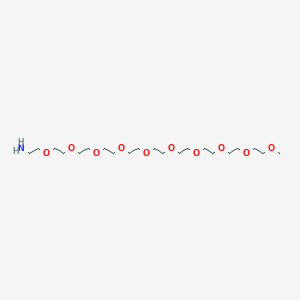

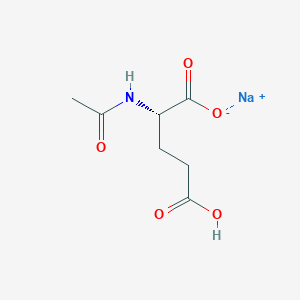

M-PEG8-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of this compound involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C18H36O10 . It has a molecular weight of 412.47 .Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

This compound has a molecular weight of 412.5 and a chemical formula of C18H36O10 . It is soluble in water, DMSO, DCM, and DMF .Wissenschaftliche Forschungsanwendungen

1. Spinal Cord Injury Therapy

m-PEG8-acid, through its role in the formulation of folic acid-polyethylene glycol (FA-PEG) amine-modified zeolitic imidazole framework-8 (ZIF-8) nanoparticles, has shown potential in treating spinal cord injury (SCI). These nanoparticles have been found to effectively restore function in vivo by eliminating proinflammatory microglia/macrophages (M/Ms) without targeting other nerve cells and reducing inflammation in the injured lesion, while demonstrating minimal toxicity (Li et al., 2022).

2. Drug Delivery Systems for Cancer Therapy

This compound is instrumental in the creation of pH-sensitive hollow mesoporous silica nanoparticles (HMSNs) for cancer therapy. These nanoparticles, equipped with a polyethylene glycol (PEG) shielding, have demonstrated efficient delivery of anti-cancer drugs to tumor sites, reducing toxic side effects on normal tissues and significantly inhibiting tumor growth with minimal side effects (Liu et al., 2016).

3. Biomedical Applications in Tissue Engineering

This compound has been used to develop a novel hybrid polymer-peptide conjugate, PEG8-(FY)3, which self-assembles into hydrogels. These hydrogels have shown promise in biomedical applications like drug delivery systems and scaffolds for tissue engineering. Their biocompatibility and ability to support cell growth make them suitable for various medical applications (Diaferia et al., 2020).

4. Hearing Loss Prevention

In a study focused on hearing loss prevention, dexamethasone was encapsulated in polyethylene glycol-coated polylactic acid (PEG-PLA) nanoparticles. This formulation showed effective sustained drug release and hearing protection, suggesting potential therapeutic benefits in clinical applications for hearing loss prevention (Sun et al., 2015).

5. Tissue Anti-adhesion Applications

This compound has been used in the synthesis of poly(L-lactic acid) (PLLA)-PEG diblock copolymers, which have been evaluated for preventing postsurgical tissue adhesion. These copolymer films, especially when loaded with ibuprofen, demonstrated effectiveness in preventing cell or tissue adhesion on film surfaces, likely due to the combined effects of PEG and ibuprofen (Lee et al., 2005).

Wirkmechanismus

Target of Action

The primary target of m-PEG8-acid are primary amine groups . These groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.

Mode of Action

This compound is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows this compound to bind to its target and exert its effects.

Pharmacokinetics

The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The formation of a stable amide bond between this compound and primary amine groups can alter the function of the target protein, leading to changes at the molecular and cellular levels . The exact effects would depend on the specific protein targeted and the context in which the reaction occurs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of activators such as EDC or HATU is necessary for this compound to react with primary amine groups . Additionally, the solubility of this compound in aqueous media suggests that it may be more effective in such environments .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

m-PEG8-acid plays a significant role in biochemical reactions due to its ability to form a stable amide bond with primary amine groups . This reaction occurs in the presence of activators such as EDC or HATU . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , making it a valuable tool in various biochemical applications.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with primary amine groups. The terminal carboxylic acid of this compound can react with these amine groups to form a stable amide bond . This reaction, facilitated by activators like EDC or HATU, allows this compound to bind to various biomolecules and exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

Given its chemical structure and properties, this compound is likely to exhibit stability over time, making it suitable for long-term biochemical studies .

Metabolic Pathways

Given its ability to form stable amide bonds with primary amine groups , this compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This property may facilitate the transport of this compound across cell membranes and its distribution within various cellular compartments.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-18(19)20/h2-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUSQXBQANBSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

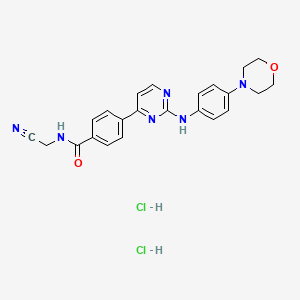

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)